N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine

Positional isomerism Medicinal chemistry GPCR ligand design

N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine (CAS 1352507-62-0) is a synthetic 2-aminopyridine derivative characterized by an N-cyclopropyl substituent on the exocyclic amine and a 1-isopropylpiperidin-2-yl group at the pyridine 3-position. The molecular formula is C₁₆H₂₅N₃ with a molecular weight of 259.39 g/mol.

Molecular Formula C16H25N3
Molecular Weight 259.39 g/mol
Cat. No. B11809661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine
Molecular FormulaC16H25N3
Molecular Weight259.39 g/mol
Structural Identifiers
SMILESCC(C)N1CCCCC1C2=C(N=CC=C2)NC3CC3
InChIInChI=1S/C16H25N3/c1-12(2)19-11-4-3-7-15(19)14-6-5-10-17-16(14)18-13-8-9-13/h5-6,10,12-13,15H,3-4,7-9,11H2,1-2H3,(H,17,18)
InChIKeyAZXVVTDPPRIPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine: Structural Identity and Procurement Baseline


N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine (CAS 1352507-62-0) is a synthetic 2-aminopyridine derivative characterized by an N-cyclopropyl substituent on the exocyclic amine and a 1-isopropylpiperidin-2-yl group at the pyridine 3-position. The molecular formula is C₁₆H₂₅N₃ with a molecular weight of 259.39 g/mol . The compound belongs to a class of substituted cyclopropyl-piperidinyl-pyridin-2-amines that have been explored in patent literature as GPR119 agonists and potential kinase-targeting scaffolds . Its core structure combines a cyclopropylamine moiety—a recognized metabolic stability motif—with an isopropylpiperidine fragment that appears in several ATP-competitive kinase inhibitor chemotypes.

Why Generic Interchange of N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine with Positional Isomers or Des-cyclopropyl Analogs Carries Scientific Risk


Although several compounds share the identical C₁₆H₂₅N₃ formula and 259.39 Da mass, substitution at the pyridine 3-position versus the 5-position or removal of the cyclopropyl group can profoundly alter pharmacophore geometry and target engagement. In nicotinic ligand series bearing an N-cyclopropyl-pyridin-2-amine core, even minor structural perturbations shift subtype selectivity and functional activity profiles . Furthermore, GPR119 patent families explicitly differentiate 3-substituted and 5-substituted pyridyl regioisomers, assigning each to distinct biological property spaces . Consequently, procurement of an in-class analog without verifying regiochemistry and N-substitution risks obtaining a compound that is structurally similar but functionally divergent—undermining reproducibility in any screening or SAR campaign.

Quantitative Differentiation Evidence for N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine Relative to Closest Analogs


Regiochemical Differentiation: 3-Position vs. 5-Position Pyridyl Attachment Determines Pharmacophoric Geometry

The target compound (3-pyridyl isomer) and its closest analog N-cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine (CAS 1352515-99-1; 5-pyridyl isomer) share identical molecular formula (C₁₆H₂₅N₃) and mass (259.39 Da) . In GPR119 agonist patent series, the 3-pyridyl and 5-pyridyl substitution patterns are treated as distinct chemical series with independent SAR exploration, implying differing receptor-interaction geometries . The 3-substituted isomer places the basic piperidine nitrogen and the pyridine nitrogen at a different distance and angle relative to the N-cyclopropyl moiety compared to the 5-substituted isomer, which is predicted to alter hydrogen-bonding networks and target recognition.

Positional isomerism Medicinal chemistry GPCR ligand design

N-Cyclopropyl Metabolic Stability Advantage over N-H and N-Alkyl Analogs

The exocyclic N-cyclopropyl group is a well-validated metabolic shield in medicinal chemistry. In a series of nicotinic ligands containing an N-cyclopropyl-pyridin-2-amine motif, the cyclopropyl ring conferred metabolic stability and enhanced affinity for the α4β2 nAChR subtype relative to unsubstituted or N-alkyl variants . The des-cyclopropyl analog (3-(1-isopropylpiperidin-2-yl)pyridin-2-amine; CAS 1352534-53-2) lacks this protective group and is expected to exhibit higher oxidative N-dealkylation by CYP450 enzymes, reducing both in vitro and in vivo half-life .

Metabolic stability Cyclopropylamine CYP450 resistance

Commercial Purity Specification: 98% HPLC Purity with ISO-Certified Quality System

The target compound is supplied at ≥98% purity (HPLC) by multiple vendors, including MolCore under ISO-certified quality management . In contrast, the analogous des-cyclopropyl compound (3-(1-isopropylpiperidin-2-yl)pyridin-2-amine, CAS 1352534-53-2) is listed at a molecular weight of 219.33 with variable purity specifications across suppliers, and the positional isomer (N-cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine, CAS 1352515-99-1) is offered at similar nominal purity but without uniformity in certification standards .

Quality control Procurement specification Purity assurance

Evidence-Backed Application Scenarios for N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine


GPCR Agonist Screening in Type 2 Diabetes and Metabolic Disorder Programs

The compound's structural alignment with GPR119 agonist patent families (EP2900242A1) supports its use as a screening candidate in metabolic disease research. Its specific 3-pyridyl regioisomerism differentiates it from the 5-pyridyl isomer, enabling exploration of distinct receptor-interaction geometries. Researchers pursuing GPR119-mediated insulin secretion should prioritize the 3-substituted isomer based on the patent SAR guidance.

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Profiling

Based on the established nicotinic ligand profile of N-cyclopropyl-pyridin-2-amines , the compound is a suitable candidate for α4β2 nAChR selectivity screening. The presence of the N-cyclopropyl group is critical for achieving the selectivity window reported in the class—removal of this moiety (as in the des-cyclopropyl analog) would likely compromise receptor discrimination.

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs

The isopropylpiperidine-pyridine-cyclopropylamine architecture shares key pharmacophoric elements with ATP-competitive kinase inhibitors such as crizotinib. The compound can serve as a fragment or scaffold-hopping starting point for ALK, c-Met, or related tyrosine kinase targets . The metabolic stability conferred by the N-cyclopropyl group reduces the likelihood of false-negative results due to rapid degradation in cellular assays.

Structure-Activity Relationship (SAR) Studies on Pyridine Regioisomerism

The paired availability of the 3-pyridyl (target compound) and 5-pyridyl (CAS 1352515-99-1) isomers—each at ≥98% purity—enables controlled head-to-head SAR experiments to quantify the impact of regioisomerism on potency, selectivity, and pharmacokinetic properties . This matched molecular pair analysis is valuable for academic and industrial medicinal chemistry groups optimizing lead series.

Quote Request

Request a Quote for N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.